![molecular formula C20H16BrN3 B13952709 5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine CAS No. 928006-54-6](/img/structure/B13952709.png)
5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids. This reaction can be facilitated by microwave-assisted heating, which is known to produce the desired imidazopyridine derivatives in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
化学反応の分析
Types of Reactions
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of 5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
5-bromo-2-(4-bromophenyl)pyridine: This compound shares a similar structure but differs in the substitution pattern on the pyridine ring.
4,4’-dibromobenzophenone: Another related compound with bromine substitutions, used in different applications.
Uniqueness
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This combination imparts distinct chemical properties and potential for diverse applications in various scientific fields.
特性
CAS番号 |
928006-54-6 |
|---|---|
分子式 |
C20H16BrN3 |
分子量 |
378.3 g/mol |
IUPAC名 |
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C20H16BrN3/c1-14-4-2-3-5-17(14)20-22-18-10-11-24(13-19(18)23-20)12-15-6-8-16(21)9-7-15/h2-11,13H,12H2,1H3 |
InChIキー |
DXXPTYBMAGNSPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



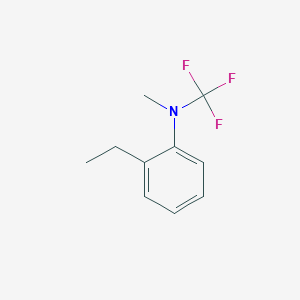
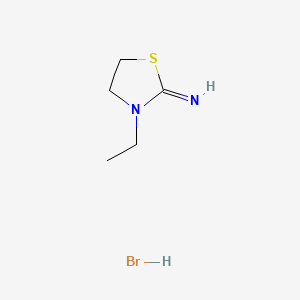
![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)
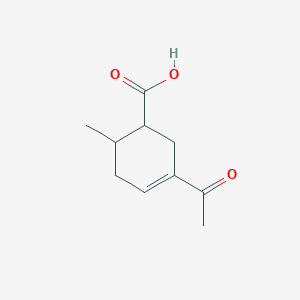
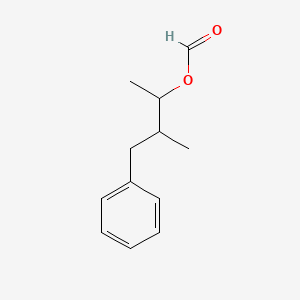

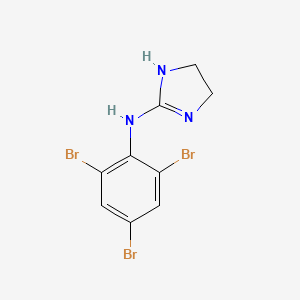

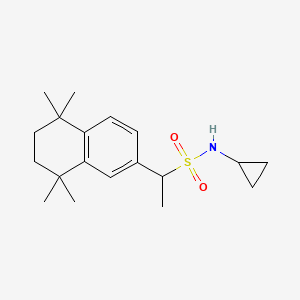

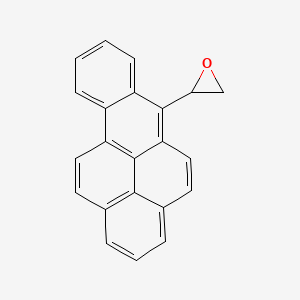
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
![(2,4-Difluoro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-pyridin-2-yl]-amine](/img/structure/B13952707.png)
